molecular formula C14H14N2O4S B6394835 3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid CAS No. 1261973-24-3

3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid

Cat. No.: B6394835
CAS No.: 1261973-24-3
M. Wt: 306.34 g/mol
InChI Key: FWHORELSXLMKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid is an organic compound with a molecular formula of C14H14N2O4S It is a derivative of picolinic acid, which is known for its coordination chemistry and biological activities

Properties

IUPAC Name

3-[3-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)11-6-3-5-10(9-11)12-7-4-8-15-13(12)14(17)18/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHORELSXLMKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid typically involves the reaction of picolinic acid with 3-(N,N-dimethylsulfamoyl)phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted picolinic acid derivatives.

Scientific Research Applications

3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to metal ions through its picolinic acid moiety, forming stable complexes. These complexes can then interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The sulfonamide group may also contribute to its biological activity by interacting with proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid
  • 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid
  • 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid

Uniqueness

3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-dimethylsulfamoyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.